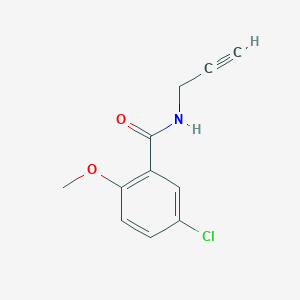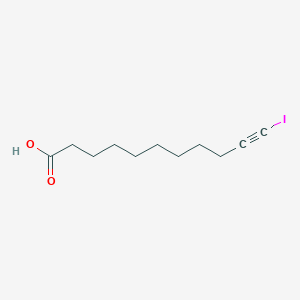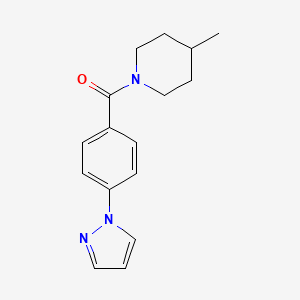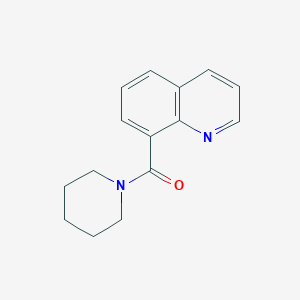
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, also known as Tropisetron, is a potent and selective 5-HT3 receptor antagonist. It is widely used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
Mécanisme D'action
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide acts as a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous system. By blocking the activation of the 5-HT3 receptor, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can modulate the release of various neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and affect various physiological and pathological processes, such as pain, anxiety, depression, and nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist, which allows for specific modulation of the 5-HT3 receptor. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide is also readily available and relatively inexpensive. However, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide also has some off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide. One direction is to investigate the role of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide as a modulator of the gut-brain axis, which may have implications for the treatment of gastrointestinal disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide on neurotransmitter release and physiological and pathological processes.
Méthodes De Synthèse
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with propargylamine in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been extensively used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes. It has been shown to have antiemetic, analgesic, anxiolytic, and antidepressant effects. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBYIQFDPEWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)